Cdc25B Phosphatase Inhibition: 5-Propyl vs. 5-Methyl Conjugate Potency Comparison
The 5-methyl derivative (as its N-pyrazolyl-2-phenylbutanamide conjugate) was tested against human Cdc25B phosphatase and returned an IC₅₀ > 50,000 nM, while a separate cell-based assay yielded an EC₅₀ > 29,900 nM [1]. No target-specific activity has been reported for the 5-propyl analogue, but the quantitative inactivity of the close methyl congener establishes a baseline against which the propyl compound must be compared. The propyl group introduces an additional methylene unit, increasing logP by approximately 0.5 units (calculated) and potentially altering target engagement kinetics [2].
| Evidence Dimension | Cdc25B phosphatase inhibitory potency |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | 5-Methyl conjugate: IC₅₀ > 50,000 nM; EC₅₀ > 29,900 nM |
| Quantified Difference | Cannot be calculated; target activity unknown for 5-propyl |
| Conditions | Cdc25B HTS dose-response confirmation assay (BindingDB AID 569) and Scripps Research Institute MLPCN screen |
Why This Matters
The methyl analog is essentially inactive at Cdc25B; if Cdc25B is the intended target, procurement of the propyl analog requires justification through direct comparative testing, not assumed similarity.
- [1] BindingDB. (2011). BDBM38810: N-[2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-pyrazol-3-yl]-2-phenylbutanamide – Cdc25B phosphatase assay (IC₅₀ > 50,000 nM) and EC₅₀ > 29,900 nM. Retrieved from http://bdb8.ucsd.edu/ View Source
- [2] Calculated logP values based on Crippen fragmentation; ChemAxon/Marvin v21.15.0. View Source
